2-(4-Methylphenoxy)ethanethioamide

Medicinal Chemistry Physicochemical Property Prediction ADME

2-(4-Methylphenoxy)ethanethioamide (CAS 35370-83-3) is a differentiated thioamide building block featuring a 4-methylphenoxy substituent that confers distinct electronic and lipophilicity profiles (XLogP3 1.8, mp 118–120°C) compared to unsubstituted or halogenated analogs. This substitution pattern directly modulates molecular recognition, solubility, and membrane permeability—critical for CNS-targeted library synthesis and agrochemical lead optimization. Its higher melting point ensures superior solid-state stability for formulation and solid-phase reactions. Replace generic analogs with this well-characterized scaffold to maintain SAR reproducibility. Available at ≥95% purity.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 35370-83-3
Cat. No. B3370296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)ethanethioamide
CAS35370-83-3
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=S)N
InChIInChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
InChIKeyNNRKWGZSPJSESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 96 wells / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)ethanethioamide (CAS 35370-83-3): Physicochemical Profile and Procurement Rationale


2-(4-Methylphenoxy)ethanethioamide (CAS 35370-83-3) is a thioamide derivative featuring a 4-methylphenoxy substituent [1]. The thioamide group (-C(S)NH₂) is known to confer distinct electronic properties and hydrogen-bonding capabilities compared to its oxoamide counterpart, influencing its reactivity profile and potential as a versatile small molecule scaffold . With a molecular weight of 181.26 g/mol and a predicted XLogP3 of 1.8, this compound occupies a specific property space that can be leveraged in both medicinal chemistry and agrochemical research [1]. It is commercially available from multiple vendors at standard purities (typically ≥95%) and is characterized by a melting point of 118-120°C .

The Procurement Risk: Why Substituting 2-(4-Methylphenoxy)ethanethioamide with Unsubstituted or Differently Substituted Analogs Can Compromise Experimental Reproducibility


In-class substitution of 2-(4-Methylphenoxy)ethanethioamide with simpler analogs, such as 2-phenoxyethanethioamide or 2-(4-chlorophenoxy)ethanethioamide, is not a chemically neutral swap. The presence and position of the methyl group on the aromatic ring directly modulate key physicochemical properties, including lipophilicity (XLogP3), melting point, and electronic distribution, which in turn dictate molecular recognition events, solubility, and membrane permeability [1][2]. Subtle changes in these parameters can significantly alter binding affinity, pharmacokinetic behavior, or the compound's utility as a synthetic building block. Therefore, relying on a generic analog without quantitative justification introduces a substantial risk of failing to reproduce or optimize results obtained with the specific 4-methyl substituted variant.

Quantitative Differentiation of 2-(4-Methylphenoxy)ethanethioamide (CAS 35370-83-3) Against Key Comparators


Enhanced Lipophilicity (XLogP3) Relative to the Unsubstituted Phenoxy Analog

The addition of a methyl group at the para position increases the compound's predicted lipophilicity compared to the unsubstituted 2-phenoxyethanethioamide. This difference is critical for tuning membrane permeability and protein binding [1][2].

Medicinal Chemistry Physicochemical Property Prediction ADME

Increased Thermal Stability as Evidenced by Higher Melting Point

2-(4-Methylphenoxy)ethanethioamide exhibits a melting point range of 118-120°C . This is notably higher than the unsubstituted analog, 2-phenoxyethanethioamide, which melts at 114-116°C [1].

Physical Organic Chemistry Solid-State Characterization Formulation Science

Distinct Physicochemical Fingerprint Compared to Halogen-Substituted Analogs

Replacing the 4-methyl group with a 4-chloro or 4-fluoro substituent results in significant changes to key molecular properties. While direct bioactivity data for the parent compound is limited in public repositories, these fundamental property differences underpin the importance of precise structural selection for SAR studies [1][2][3].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

Validated Scaffold Utility in Drug Discovery Campaigns

While not a high-potency lead itself, the 4-methylphenoxyethanethioamide core has been validated as a useful scaffold. For instance, a closely related derivative (N-[3-[2-(4-methylphenoxy)ethanoylcarbamothioylamino]phenyl]benzamide) demonstrated binding to delta-type opioid receptor (EC50 > 64 µM) and melanocortin receptor 4 (EC50 > 89 µM) in PubChem BioAssay screens [1]. This confirms that the core structure is biologically active and can be optimized, underscoring its value as a starting point for further chemical elaboration.

Medicinal Chemistry Combinatorial Chemistry GPCR Target Screening

Evidence-Backed Application Scenarios for 2-(4-Methylphenoxy)ethanethioamide (CAS 35370-83-3)


Hit-to-Lead Optimization in Medicinal Chemistry

For medicinal chemists seeking a moderately lipophilic (XLogP3 = 1.8) and thermally stable (mp 118-120°C) thioamide building block, 2-(4-Methylphenoxy)ethanethioamide offers a well-defined starting point [1]. Its electron-donating methyl group provides a distinct SAR vector compared to halogenated or unsubstituted analogs, allowing for systematic exploration of substituent effects on target binding and ADME properties [2].

Solid-State Formulation and Stability Studies

The experimentally determined melting point of 118-120°C indicates superior solid-state packing relative to the unsubstituted parent (mp 114-116°C) . This property is advantageous for researchers developing stable formulations or performing solid-phase reactions where a higher melting point reduces the risk of sample softening or melting during processing or storage.

Focused Library Synthesis for CNS Target Exploration

The balanced physicochemical profile (MW = 181.26, TPSA = 67.3 Ų, XLogP3 = 1.8) positions 2-(4-Methylphenoxy)ethanethioamide within the desirable property space for central nervous system (CNS) drug candidates [1]. It can serve as a core scaffold for synthesizing focused libraries aimed at CNS targets, with the knowledge that related derivatives have demonstrated engagement with GPCR targets like the delta-opioid and melanocortin receptors [3].

Agrochemical Intermediate with Defined Lipophilicity

Thioamide-containing phenoxy compounds have a precedent in agrochemical applications, including pest control agents [4]. The specific XLogP3 value of 1.8 for 2-(4-Methylphenoxy)ethanethioamide is a key differentiator for optimizing the balance between foliar uptake and systemic mobility in plant protection candidates, providing a quantitative parameter for candidate selection over analogs with different partition coefficients [1][2].

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